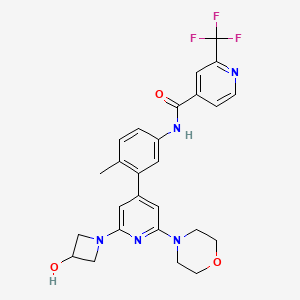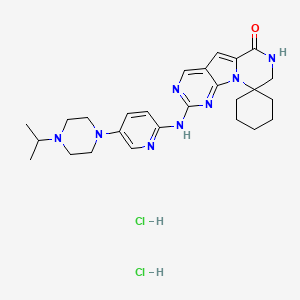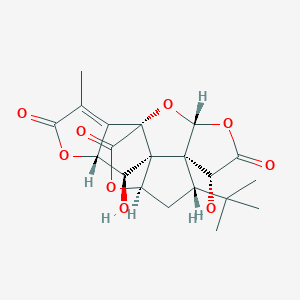
ginkgolide K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginkgolide K (GK) is a compound isolated from Ginkgo biloba, a tree native to China . It is a diterpenoid with a molecular formula of C20H22O9 . Ginkgolides, including GK, are known for their complex molecular architecture and remarkable biological profile .
Synthesis Analysis
The synthesis of ginkgolides, including GK, is a complex process. A functional group strategy guided by the compact structure of ginkgolide has been reported, involving a series of diastereoselective carbon–carbon bond formations and oxidations . Additionally, a gene cluster in Ginkgo biloba has been found to encode unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis .Molecular Structure Analysis
Ginkgolide K, like other ginkgolides, has a unique structure that includes six 5-membered rings, three lactone rings, and a tert-butyl group . The molecular weight of GK is 406.4 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of GK include a series of diastereoselective carbon–carbon bond formations and oxidations . Additionally, the biosynthesis involves atypical catalytic activities of cytochrome P450s, including scarless C–C bond cleavage and carbon skeleton rearrangement .科学的研究の応用
Neuroregulatory Role
Ginkgolides, including ginkgolide K, have a wide variety of neuroregulatory properties . They are commonly used in the therapy process of common diseases such as Alzheimer’s, Parkinson’s, and many other CNS-related diseases and disorders . The neuroregulative properties of ginkgolides include the conditioning of neurotransmitters action, e.g., glutamate or dopamine .
Neuroprotective Effect
Ginkgolides have been confirmed to have a neuroprotective effect . This is particularly important in the context of neurodegenerative diseases, where the protection of neurons can slow disease progression.
Inhibition of Platelet-Activating Factors (PAF)
Ginkgolides, including ginkgolide K, induce the inhibition of platelet-activating factors (PAF) . This can be beneficial in conditions where the inhibition of PAF is desired, such as in certain inflammatory and cardiovascular diseases.
Influence on the Inflammatory Process
Ginkgolides have been found to influence the inflammatory process . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Conditioning of Neurotransmitters Action
The neuroregulative properties of ginkgolides include the conditioning of neurotransmitters action, such as glutamate or dopamine . This could potentially be beneficial in conditions characterized by neurotransmitter imbalances, such as certain psychiatric disorders.
Increase in cAMP Levels
When ginkgolide, as a ligand, binds to the G-protein-coupled receptor, it activates the adenyl cyclase, and consequently, the cAMP level increases . This mechanism could potentially be exploited in the treatment of conditions where an increase in cAMP levels is beneficial.
Safety And Hazards
特性
IUPAC Name |
(1R,3R,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXAKXRVQRODDX-GNQXGQJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]34[C@@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ginkgolide K | |
Q & A
Q1: How does Ginkgolide K exert its neuroprotective effects?
A1: Ginkgolide K demonstrates neuroprotective effects through various mechanisms:
- Inhibition of Mitochondrial Fission: GK inhibits the translocation of Dynamin-related protein 1 (Drp1) and Glycogen synthase kinase-3 beta (GSK-3β) to mitochondria, thereby reducing mitochondrial fission and preserving mitochondrial function. []
- Suppression of Mitochondrial Permeability Transition Pore (mPTP) Opening: GK promotes GSK-3β phosphorylation, enhancing its interaction with Adenine nucleotide translocator (ANT) and reducing ANT-Cyclophilin D (CypD) interaction. This cascade inhibits mPTP opening and protects against mitochondrial dysfunction. []
- Antioxidant Activity: GK reduces oxidative stress by decreasing Malondialdehyde (MDA) levels and increasing Superoxide dismutase (SOD) activity. [, ]
- Anti-Inflammatory Effects: GK inhibits the activation of Nuclear factor kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways, reducing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor necrosis factor-alpha (TNF-α). [, , , ]
- Regulation of Apoptosis: GK influences apoptosis by inhibiting the activity of Caspase-3 and Caspase-9, and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. [, , ]
- Promotion of Myelin Regeneration: GK may promote myelin regeneration through immunomodulation and by creating a favorable microenvironment for remyelination. This involves reducing astrocyte reactivity and apoptosis induced by myelin debris, and promoting the production of neurotrophic factors like Ciliary neurotrophic factor (CNTF) and Basic fibroblast growth factor (bFGF). []
Q2: Does Ginkgolide K interact with specific receptors?
A2: Research suggests that Ginkgolide K may interact with:
- Platelet-activating factor (PAF) Receptor: GK exhibits a strong antagonistic effect on the PAF receptor, inhibiting PAF-induced platelet aggregation. [, , , ]
- Prostaglandin E2 Receptor EP4: GK selectively activates the EP4 receptor, triggering downstream signaling cascades involving Protein kinase A (PKA), Protein kinase B (Akt), Extracellular signal-regulated kinase (ERK1/2), and Src kinase. This activation ultimately leads to neuroprotective effects. []
Q3: What is the molecular formula and weight of Ginkgolide K?
A3: Ginkgolide K has the molecular formula C20H22O9 and a molecular weight of 390.38 g/mol. []
Q4: Is there spectroscopic data available for Ginkgolide K?
A4: Yes, spectroscopic techniques like Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments, have been used to identify and characterize Ginkgolide K. [, , ]
Q5: What is known about the stability of Ginkgolide K?
A5: Ginkgolide K can undergo dehydration in certain solvents, forming an equilibrium with its dehydrated form. The stability of this equilibrium is influenced by the specific solvent. []
Q6: What is the pharmacokinetic profile of Ginkgolide K?
A6: Pharmacokinetic studies in rats have investigated the absorption, distribution, metabolism, and excretion of Ginkgolide K after intravenous administration. These studies utilized techniques like Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for analysis. []
Q7: What in vitro models have been used to study Ginkgolide K's neuroprotective effects?
A7: Several in vitro models have been employed:
- Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: This model simulates ischemic conditions in cultured cells, such as rat pheochromocytoma (PC12) cells and human neuroblastoma SH-SY5Y cells. [, ]
- Glutamate-Induced Cytotoxicity Model: This model utilizes glutamate to induce neuronal cell death, mimicking excitotoxicity observed in neurological disorders. []
- Myelin Debris Exposure Model: This model investigates the effects of GK on astrocytes exposed to myelin debris, relevant to demyelinating diseases. []
Q8: Has Ginkgolide K been studied in animal models of neurological diseases?
A8: Yes, Ginkgolide K has shown efficacy in several animal models:
- Middle Cerebral Artery Occlusion (MCAO) Model: This model mimics ischemic stroke in rodents. GK administration has demonstrated reduced infarct size, improved neurological scores, decreased brain water content, and attenuated neuronal injury. [, , , ]
- Experimental Autoimmune Encephalomyelitis (EAE) Model: This model is used to study multiple sclerosis. GK treatment has shown to ameliorate disease progression by inhibiting Th17 cell differentiation and proliferation, likely through modulation of Eomesodermin (Eomes) expression in CD4+ T cells. [, , ]
- Parkinson's Disease Models: Studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease models in mice have explored the neuroprotective potential of GK. []
Q9: Are there any clinical trials investigating Ginkgolide K?
A9: While preclinical studies are promising, currently, there are no published clinical trials specifically investigating the safety and efficacy of Ginkgolide K in humans.
Q10: What is known about the toxicity and safety profile of Ginkgolide K?
A10: While GK has demonstrated potential therapeutic benefits in preclinical studies, comprehensive toxicological data, including long-term effects, is limited. Further research is crucial to establish its safety profile for human use.
Q11: What analytical methods are used to quantify Ginkgolide K?
A11: Several analytical techniques are employed for Ginkgolide K quantification:
- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific method allows for accurate quantification of GK in complex matrices like plasma and tissues. [, ]
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD), HPLC provides a robust method for analyzing GK. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)
![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)

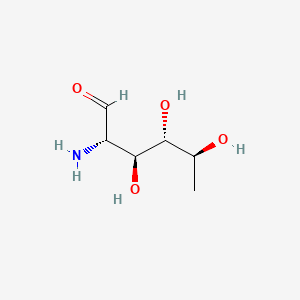
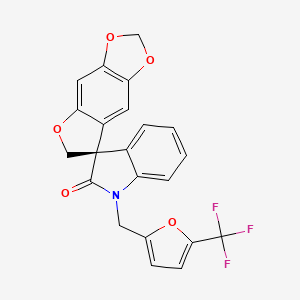
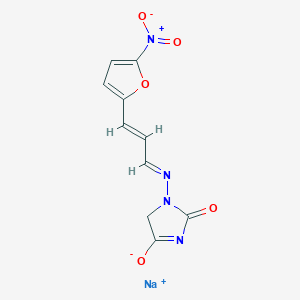
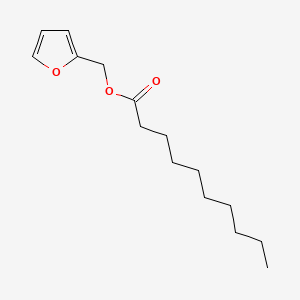
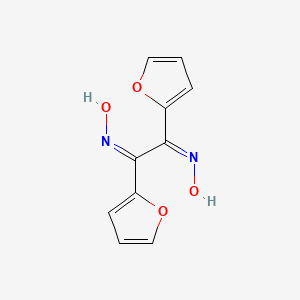

![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)
